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Compound of Interest

Compound Name: 4-Amino-4-ethylcyclohexan-1-one

Cat. No.: B12282116 Get Quote

A comprehensive search of scientific literature and patent databases reveals a notable

absence of published research on the biological activity of 4-amino-4-ethylcyclohexan-1-one
and its direct analogs. While this specific scaffold is commercially available, its pharmacological

properties have not been publicly detailed.

In contrast, significant research has been conducted on a structurally related class of

compounds: 4-amino-4-arylcyclohexanones. This guide provides a comparative analysis of the

biological activity of these aryl analogs, offering a potential starting point for researchers

investigating the 4-amino-cyclohexanone chemical space. The primary biological activity

reported for these aryl derivatives is analgesia.

Comparative Analysis: Analgesic Activity of 4-
Amino-4-arylcyclohexanone Analogs
The central nervous system activity of 4-amino-4-arylcyclohexanones has been explored,

leading to the discovery of their potential as analgesics. The potency of these compounds is

highly sensitive to the nature and position of substituents on the aryl ring.

Data Presentation: Analgesic Potency
The following table summarizes the analgesic activity of key 4-amino-4-arylcyclohexanone

analogs from a study by Lednicer et al. The data is presented as the median effective dose
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(ED₅₀) from the mouse hot plate assay, a standard method for evaluating analgesic effects.

Compound Aryl Substituent
Analgesic Activity
(ED₅₀, mg/kg, s.c.
in mice)

Relative Potency
(vs. Morphine)

1 p-CH₃ 10.0 ~0.5x Morphine

2 p-Br 10.0 ~0.5x Morphine

Morphine - 5.0 1.0 (Reference)

Data extracted from J. Med. Chem. 1980, 23, 4, 424–430.[1]

Experimental Protocols
The evaluation of analgesic activity for the 4-amino-4-arylcyclohexanone series was conducted

using a standardized in vivo model.

Mouse Hot Plate Test
This widely used method assesses the response latency to a thermal stimulus, which is

prolonged by analgesic agents.

Animal Model: Male mice are typically used for this assay.

Apparatus: A commercially available hot plate apparatus is maintained at a constant, non-

injurious temperature (e.g., 55 ± 0.5 °C).

Procedure: a. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is

determined for each animal before treatment. A cut-off time (e.g., 30-60 seconds) is

established to prevent tissue damage. b. The test compounds (4-amino-4-arylcyclohexanone

analogs) are administered, typically via subcutaneous (s.c.) injection. A control group

receives a vehicle, and a reference group receives a standard analgesic like morphine. c. At

predetermined time points after injection (e.g., 15, 30, 60, and 120 minutes), each mouse is

placed on the hot plate, and the latency to the first pain response is recorded.
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Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each

animal at each time point. The ED₅₀ value, the dose required to achieve a 50% analgesic

effect, is then determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights
The research into 4-amino-4-arylcyclohexanones has yielded critical insights into the structural

requirements for their analgesic activity.

Aryl Substituents: The potency of these compounds is significantly influenced by substituents

on the aromatic ring. Para-substitution with small electron-donating (p-CH₃) or electron-

withdrawing (p-Br) groups resulted in the most potent analogs, showing approximately half

the potency of morphine.[1]

Cyclohexanone Moiety: The ketone functional group on the cyclohexane ring is essential for

activity. Elimination of the ring oxygen was found to abolish analgesic effects.[1]

The logical relationship between the core structure, its modifications, and the resulting

biological activity is depicted in the diagram below.
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Caption: Key structure-activity relationships for 4-amino-4-arylcyclohexanone analogs.

While the specific signaling pathways for this compound class were not detailed in the

referenced literature, analgesics that are compared to morphine often interact with opioid
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receptors in the central nervous system. Further investigation would be required to determine if

these compounds act as opioid receptor agonists or through a different mechanism.

In conclusion, while the biological profile of 4-amino-4-ethylcyclohexan-1-one analogs

remains unexplored, the existing research on their aryl counterparts provides a valuable

framework for future drug discovery efforts within this chemical class. The established

importance of the 4-amino-cyclohexanone core and the sensitivity to substitution at the 4-

position suggest that the ethyl analogs could possess unique and potentially significant

biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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